4-[(Dimethylamino)methyl]benzoic acid
Overview
Description
4-[(Dimethylamino)methyl]benzoic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzoic acid with a dimethylamino group attached to the benzene ring, which significantly alters its behavior compared to the parent compound. This compound has been explored for its potential in various applications, including anion recognition, dielectric properties, and as a building block for more complex chemical structures .
Synthesis Analysis
The synthesis of 4-[(Dimethylamino)methyl]benzoic acid and its derivatives has been achieved through different methods. One approach involves the oxidation of p-(dimethylamino)-benzaldehyde using silver oxide as a catalyst and air as the oxidant, with the reaction conditions optimized to achieve a yield of 75.8% . Another method includes the use of microwave irradiation technique to synthesize azine derivatives of the compound, which exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .
Molecular Structure Analysis
The molecular structure of 4-[(Dimethylamino)methyl]benzoic acid has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. The vibrational assignments and scattering activity were computed using density functional theory (DFT), and the molecular structures were optimized using the B3LYP method . Additionally, two new polymorphs of the compound have been crystallographically characterized, revealing a dimeric acid-acid motif formed by primary intermolecular O-H...O hydrogen bonds .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium . It also exhibits high selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions, which is attributed to the basicity and charge density of the guest anions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(Dimethylamino)methyl]benzoic acid derivatives have been extensively studied. For instance, a 1:2 inter-molecular compound of the derivative with urea shows high dielectric constant and reasonable electrical conductivity due to excited-state intramolecular proton transfer . The photophysical properties of a methyl ester derivative indicate charge transfer emission from a weak primary amino donor . The compound's stability is attributed to hyper-conjugative interactions and a hydrogen-bonding network, as revealed by molecular electrostatic potential (MEP) and HOMO-LUMO energy calculations .
Scientific Research Applications
Sunscreen Cosmetics
- Application Summary: “4-[(Dimethylamino)methyl]benzoic Acid” is used as an ingredient in sunscreen cosmetics. It acts as an inhibitor of ultraviolet (UV) mediated damage to the skin .
- Methods of Application: It is incorporated into sunscreen formulations and applied topically to the skin to protect against UV radiation .
- Results or Outcomes: The use of “4-[(Dimethylamino)methyl]benzoic Acid” in sunscreens can help prevent sunburn and other types of skin damage caused by UV radiation .
Protein Labeling
- Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” can be used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .
- Methods of Application: The compound is used as a reagent to react with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .
- Results or Outcomes: The outcome of using “4-[(Dimethylamino)methyl]benzoic acid” in protein labeling would be the successful labeling of the desired protein or peptide, which can then be detected using fluorescence .
Phase Change Data
- Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” has been studied for its phase change data. This includes understanding its melting point, boiling point, and other thermodynamic properties .
- Methods of Application: The compound is subjected to various temperature and pressure conditions, and its phase changes are recorded .
- Results or Outcomes: The outcome of these studies is a better understanding of the physical and chemical properties of the compound, which can be useful in various scientific and industrial applications .
Mass Spectrometry
- Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” can be analyzed using mass spectrometry, a technique used to identify and quantify molecules in a sample .
- Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the molecular structure of the compound .
- Results or Outcomes: The outcome of using “4-[(Dimethylamino)methyl]benzoic acid” in mass spectrometry would be the successful identification and quantification of the compound in a sample .
properties
IUPAC Name |
4-[(dimethylamino)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFSTRGQQNSRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356573 | |
Record name | 4-[(dimethylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]benzoic acid | |
CAS RN |
18364-71-1 | |
Record name | 4-[(dimethylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Dimethylamino)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.